molecular formula C12H12N2O B13869900 3-(8-Oxo-5,6,7,8-tetrahydro-7-quinolinyl)propanenitrile

3-(8-Oxo-5,6,7,8-tetrahydro-7-quinolinyl)propanenitrile

Cat. No.: B13869900
M. Wt: 200.24 g/mol
InChI Key: ADTZNJLIVFUXMP-UHFFFAOYSA-N
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Description

3-(8-oxo-6,7-dihydro-5H-quinolin-7-yl)propanenitrile is a heterocyclic compound that features a quinoline core structure Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-oxo-6,7-dihydro-5H-quinolin-7-yl)propanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group transformations to introduce the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

3-(8-oxo-6,7-dihydro-5H-quinolin-7-yl)propanenitrile can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Aminoquinoline or alkoxyquinoline derivatives.

Scientific Research Applications

3-(8-oxo-6,7-dihydro-5H-quinolin-7-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(8-oxo-6,7-dihydro-5H-quinolin-7-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific biological context and require further research.

Comparison with Similar Compounds

Similar Compounds

    6,7-dihydro-5H-quinolin-8-one: Shares a similar quinoline core but lacks the nitrile group.

    4-hydroxy-2-quinolones: Known for their pharmaceutical applications and structural similarity.

Uniqueness

3-(8-oxo-6,7-dihydro-5H-quinolin-7-yl)propanenitrile is unique due to the presence of both the oxo and nitrile functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is less common in quinoline derivatives, making this compound a valuable target for further research and development.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(8-oxo-6,7-dihydro-5H-quinolin-7-yl)propanenitrile

InChI

InChI=1S/C12H12N2O/c13-7-1-3-10-6-5-9-4-2-8-14-11(9)12(10)15/h2,4,8,10H,1,3,5-6H2

InChI Key

ADTZNJLIVFUXMP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1CCC#N)N=CC=C2

Origin of Product

United States

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